3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose
Overview
Description
This compound is a chemical of interest in pharmaceutical testing . It is also known as MB05268 with the CAS number 293751-01-6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives were synthesized from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose via subsequent benzylation, tosylation, and acetylation reactions .Molecular Structure Analysis
The molecular formula of this compound is C18H26O10S2 . The InChI and SMILES strings, which are standard ways to represent the molecule’s structure, are also available .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Polyhydroxylated Derivatives: This compound has been used in the synthesis of protected 2,5-dideoxy-2,5-imino-D-galactitol derivatives from D-fructose, indicating its utility in complex organic synthesis processes (Izquierdo et al., 2006).
- Formation of Glycosyl Dienes: It has also been involved in the DBU-catalyzed condensation to produce glycosyl dienes, demonstrating its role in the formation of complex carbohydrate structures (Verma et al., 2006).
- NMR Spectra Assignments: The compound's derivatives have been synthesized for evaluating their structures using NMR spectra, highlighting its importance in spectroscopic analysis (Zhang Bo, 2007).
Bioorganic and Medicinal Chemistry Applications
- Synthesis of Nucleosides: It's been used in the development of novel nucleosides, indicating its potential applications in bioorganic chemistry and possibly in drug development (Varizhuk et al., 2009).
- Biocatalytic Synthesis Approaches: The compound has been explored in biocatalytic synthesis methods for azido- and hydroxy-spiro-oxetanoribonucleosides, suggesting its utility in environmentally friendly synthesis techniques (Kumar et al., 2015).
Advanced Organic Synthesis Techniques
- Intramolecular Reactions and Derivative Formation: The compound has been instrumental in the synthesis of various derivatives through intramolecular reactions, showcasing its versatility in advanced organic synthesis (Ning & Kong, 2001).
Mechanism of Action
Target of Action
Similar α-d-ribofuranose analogues have been reported to exhibit multifarious biological properties such as analgesic, anti-inflammatory, and antiviral activities .
Mode of Action
It’s known that the compound is a derivative of α-d-ribofuranose, which is a potent carbohydrate well known for its supplemental use in myocardial dysfunction, fibromyalgia-related pain, and chronic fatigue syndrome .
Biochemical Pathways
It’s known that the compound is a derivative of α-d-ribofuranose, which is involved in various biological processes .
Pharmacokinetics
It’s known that the compound is a derivative of α-d-ribofuranose, which is a potent carbohydrate well known for its supplemental use in various conditions .
Result of Action
The compound has been synthesized and investigated for its analgesic and anti-inflammatory effects. In animal models, it exhibited both central and peripheral analgesic activity. In the anti-inflammatory assay, it showed significant paw edema inhibition .
Biochemical Analysis
Biochemical Properties
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of locked nucleic acid (LNA) monomers . This compound interacts with various enzymes, such as those involved in the selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions . These interactions are crucial for the efficient synthesis of LNA monomers, which are extensively explored in synthetic oligonucleotide-based therapeutics .
Cellular Effects
The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of LNA monomers leads to the formation of energetically favorable duplexes, which enhance base stacking interactions and stabilize nucleic acid structures .
Molecular Mechanism
At the molecular level, 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s structural properties allow it to lock the sugar moiety into a specific conformation, leading to preorganization of the backbone of LNA oligonucleotides . This preorganization results in increased base stacking interactions and higher melting temperatures of duplexes compared to unmodified duplexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced analgesic and anti-inflammatory properties . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is involved in specific metabolic pathways that include interactions with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .
Subcellular Localization
The subcellular localization of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its activity or function .
Properties
IUPAC Name |
[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCZRIZHPZZRA-PMPSAXMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432102 | |
Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293751-01-6 | |
Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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